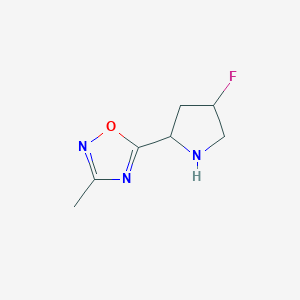

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole

Description

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 4-fluoropyrrolidine moiety at position 3. This compound is of interest in medicinal chemistry due to the oxadiazole scaffold’s role as a bioisostere for esters and amides, enhancing metabolic stability and bioavailability. The fluorinated pyrrolidine group introduces stereoelectronic effects that may influence receptor binding and pharmacokinetics .

Properties

IUPAC Name |

5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3O/c1-4-10-7(12-11-4)6-2-5(8)3-9-6/h5-6,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCPLUYCUPHVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CC(CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Amidoxime and Activated Ester Cyclization

A plausible synthetic route involves:

- Preparation of the amidoxime intermediate from the corresponding nitrile precursor of the 4-fluoropyrrolidin-2-yl moiety.

- Cyclization with an activated methyl ester (e.g., methyl acetate derivative) to introduce the 3-methyl substituent on the oxadiazole ring.

This reaction is typically conducted in the presence of a base or catalyst such as pyridine or TBAF, at temperatures ranging from room temperature to reflux, depending on the ester reactivity. The reaction times vary from 4 to 24 hours, with yields reported between 40% and 90% depending on substrate purity and conditions.

Alternative Routes Involving Halomethyl Oxadiazoles

Another approach involves nucleophilic substitution on a preformed 3-methyl-1,2,4-oxadiazole bearing a halomethyl group at the 5-position:

- The 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole intermediate is reacted with a fluoropyrrolidine nucleophile under basic conditions (e.g., K2CO3) in polar aprotic solvents like DMF.

- Potassium iodide (KI) may be added to facilitate halide exchange and improve reaction rates.

- The reaction is typically stirred at room temperature for 24 hours, followed by precipitation and purification steps.

Experimental Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol | Polar aprotic solvents favor nucleophilic substitution and cyclization |

| Base/Catalyst | Pyridine, TBAF, K2CO3, NaOH | Catalysts improve yield and reaction rate |

| Temperature | Room temperature to reflux (25–100 °C) | Mild conditions preferred for sensitive fluoropyrrolidine |

| Reaction Time | 4–24 hours | Longer times improve conversion but may affect purity |

| Purification | Filtration, recrystallization from ethanol | Simple purification due to good crystallinity |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride/Ester | Amidoxime of fluoropyrrolidine + methyl ester | Pyridine, TBAF, NaOH/DMSO | RT to reflux, 4–24 h | 50–90 | One-pot possible, mild conditions |

| Nucleophilic Substitution | 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole + fluoropyrrolidine | K2CO3, KI, DMF | RT, 24 h | 60–80 | Efficient for selective substitution |

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorinated pyrrolidine ring or the oxadiazole core.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.

Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring and the oxadiazole core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

5-Pyrrolidinyl-3-methyl-1,2,4-oxadiazole Derivatives

- 3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (MFCD16874840): Molecular Formula: C₁₃H₁₄FN₃O₂ Key Features: The pyrrolidine ring lacks fluorination but includes a 3-fluoro-4-methoxyphenyl group at position 3. This substitution enhances lipophilicity compared to the non-fluorinated parent compound. Applications include use as a building block in drug discovery .

- This compound is commercially available for research purposes .

Halogenated Oxadiazoles

- 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole (CAS 362529-03-1):

- 5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8):

Positional Isomers and Methyl Group Effects

- 2-Methyl-1,2,4-oxadiazole vs. 5-Methyl-1,2,4-oxadiazole :

- 5-Acetonyl-3-phenyl-1,2,4-oxadiazole (Compound 2a):

Fluorinated vs. Non-Fluorinated Analogs

- Non-fluorinated analogs, such as 5-(pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole, lack these electronic perturbations .

- 4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (CAS 1171762-43-8):

Data Tables

Table 1: Structural and Physical Properties of Selected Oxadiazoles

Biological Activity

5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is with a molecular weight of approximately 185.18 g/mol. The presence of the fluorine atom enhances the compound's electronic properties, influencing its reactivity and potential biological interactions.

Antimicrobial Activity

Preliminary studies indicate that 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole exhibits promising antimicrobial properties. The unique structural features allow it to interact with specific biological targets, potentially inhibiting enzyme activity or modulating receptor functions.

Anticancer Potential

Research has shown that compounds containing the oxadiazole moiety can exhibit significant anticancer activity. A study involving various oxadiazole derivatives highlighted that certain compounds demonstrated cytotoxicity against human cancer cell lines such as HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values indicating effective growth inhibition .

Table 1: Summary of Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | HT-1080 | 19.56 | Induction of apoptosis via caspase activation |

| 5e | A549 | Not specified | Cell cycle arrest at G2M phase |

| Various | MCF-7 | Not specified | Mitochondrial-mediated apoptosis |

The mechanism by which 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole induces cytotoxicity involves the activation of caspases and subsequent apoptosis. Molecular docking studies suggest that this compound forms stable complexes with target proteins involved in apoptotic pathways, leading to cell death in cancerous cells .

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, including enzymes such as topoisomerase I. Inhibitory effects on topoisomerase I have been associated with increased cytotoxicity in certain oxadiazole derivatives .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized a series of pyrimidine-1,3,4-oxadiazole conjugates and evaluated their anticancer and antiviral activities. The findings revealed significant growth inhibition in various cancer cell lines but no notable antiviral activity against SARS-CoV-2 .

- Structure-Activity Relationship (SAR) : Another study explored the SAR of newly synthesized oxadiazole derivatives, identifying several candidates with promising antiproliferative activity against human tumor cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.